molecular formula C18H13ClN6O B10990344 3-(4-chlorophenyl)-1-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-1-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10990344
M. Wt: 364.8 g/mol
InChI Key: KHNDRFDCQZFBKR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a triazole ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving an azide and an alkyne, often facilitated by copper(I) catalysis (click chemistry).

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-1-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antifungal and antibacterial properties.

    Pyrazole Derivatives: Pyrazole-containing compounds are studied for their anti-inflammatory, analgesic, and anticancer activities.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group are often explored for their antimicrobial and pesticidal properties.

Uniqueness

What sets 3-(4-chlorophenyl)-1-phenyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide apart is the combination of these functional groups within a single molecule, potentially leading to unique biological activities and applications. The presence of both the triazole and pyrazole rings, along with the chlorophenyl group, allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H13ClN6O

Molecular Weight

364.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H13ClN6O/c19-13-8-6-12(7-9-13)15-10-16(17(26)22-18-20-11-21-23-18)25(24-15)14-4-2-1-3-5-14/h1-11H,(H2,20,21,22,23,26)

InChI Key

KHNDRFDCQZFBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=NN4

Origin of Product

United States

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